molecular formula C11H11ClO B038073 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 118259-88-4

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B038073
CAS RN: 118259-88-4
M. Wt: 194.66 g/mol
InChI Key: LHVGMXUJEBZIIM-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, commonly known as 5-chloro-2-indanone, is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a versatile building block for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. 5-chloro-2-indanone is also used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds.

Mechanism of Action

5-chloro-2-indanone acts as an electrophile, reacting with nucleophiles to form new compounds. It can also act as an acid catalyst, promoting the formation of new bonds between molecules.
Biochemical and Physiological Effects
5-chloro-2-indanone has been shown to have anti-inflammatory, anti-microbial, and anti-viral activity. It has also been shown to have anti-cancer activity, inhibiting the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-chloro-2-indanone in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. It can also act as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds. The main limitation of using 5-chloro-2-indanone in lab experiments is its toxicity. It is highly toxic and should be handled with care.

Future Directions

In the future, 5-chloro-2-indanone could be used in the synthesis of novel drugs and agrochemicals. It could also be used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds. Additionally, further research could be conducted to explore its potential anti-cancer and anti-inflammatory activities, as well as its potential applications in the treatment of viral and microbial infections.

Synthesis Methods

5-chloro-2-indanone is typically synthesized by the reaction of 2-bromo-2-methyl-2-butanol with anhydrous hydrochloric acid. This reaction yields a mixture of 5-chloro-2-indanone and 2-methyl-2-butanol. The mixture can then be separated by distillation to obtain pure 5-chloro-2-indanone.

Scientific Research Applications

5-chloro-2-indanone is used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. It has been used in the synthesis of novel antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds.

properties

IUPAC Name

5-chloro-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVGMXUJEBZIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625221
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

118259-88-4
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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